2-Methylfluoranthene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylfluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12/c1-11-9-12-5-4-8-15-13-6-2-3-7-14(13)16(10-11)17(12)15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRCMNWZFPMXQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C3C(=CC=C2)C4=CC=CC=C4C3=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074823 | |

| Record name | Fluoranthene, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33543-31-6, 30997-39-8 | |

| Record name | 2-Methylfluoranthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33543-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoranthene, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030997398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylfluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033543316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoranthene, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLFLUORANTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRQ8EG0B0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Methylfluoranthene chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Methylfluoranthene

This guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound, a polycyclic aromatic hydrocarbon (PAH). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

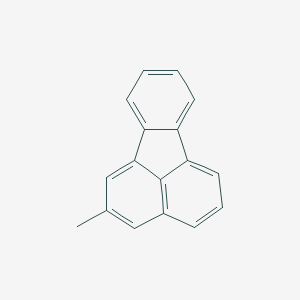

Chemical Structure

This compound is a polycyclic aromatic hydrocarbon consisting of a naphthalene (B1677914) and a benzene (B151609) unit connected by a five-membered ring, with a methyl group substituted on the benzene ring.[1]

Caption: 2D structure of this compound.

Structural Identifiers:

-

IUPAC Name: this compound[1]

-

CAS Number: 33543-31-6[1]

-

Molecular Formula: C₁₇H₁₂[1]

-

SMILES: CC1=CC2=C3C(=CC=C2)C4=CC=CC=C4C3=C1

-

InChI: InChI=1S/C17H12/c1-11-9-12-5-4-8-15-13-6-2-3-7-14(13)16(10-11)17(12)15/h2-10H,1H3[1]

-

InChIKey: VVRCMNWZFPMXQZ-UHFFFAOYSA-N[1]

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 216.28 g/mol | [1] |

| Melting Point | 79 - 81 °C | |

| Boiling Point | Not available | |

| Density | 1.189 g/cm³ | |

| Water Solubility | 3.9 mg/L at 25 °C | |

| Solubility in Organic Solvents | Chloroform (Slightly), Methanol (Slightly, Heated) | |

| Vapor Pressure | 0.29 Pa at 25 °C | |

| Log Kₒw (Octanol-Water Partition Coefficient) | 3.92 | |

| Henry's Law Constant | 18.5 Pa m³/mol at 25 °C |

Experimental Protocols

Synthesis of Fluoranthene (B47539) Derivatives

A general method for the synthesis of fluoranthene derivatives involves a tandem Suzuki–Miyaura and intramolecular C–H arylation reaction. This can be performed under homogeneous or heterogeneous catalytic conditions.

Method A: Homogeneous Catalysis

-

An oven-dried 10 mL Schlenk tube is charged with 1,8-diiodonaphthalene (B175167) (1.0 equivalent) and dimethyl sulfoxide (B87167) (DMSO) under a nitrogen atmosphere.

-

The appropriate arylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(dppf)Cl₂, and a base like sodium acetate (B1210297) trihydrate (5 equivalents) are added sequentially.

-

The Schlenk tube is sealed and the reaction mixture is stirred at a temperature ranging from 90 to 120 °C for 24 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

After cooling to ambient temperature, brine is added to the reaction mixture, and the aqueous phase is extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired fluoranthene derivative.

Spectroscopic Analysis

The following are general protocols for obtaining NMR, IR, and Mass Spectra for a solid organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

The instrument will lock onto the deuterium (B1214612) signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.[4]

-

For ¹H NMR, acquire the free induction decay (FID) for 8-16 scans.[3]

-

For ¹³C NMR, due to the low natural abundance of ¹³C, increase the number of scans significantly (e.g., 1024 or more).[3]

-

-

Data Processing:

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify characteristic absorption bands corresponding to different functional groups and bond vibrations. For this compound, expect to see aromatic C-H stretching above 3000 cm⁻¹, aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹, and C=C stretching vibrations in the 1600-1400 cm⁻¹ region.

-

3.2.3. Mass Spectrometry (MS)

-

Sample Preparation (for Electrospray Ionization - ESI):

-

Dissolve a small amount of this compound in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[7]

-

Further dilute this solution to a final concentration of about 10-100 µg/mL.[7]

-

If necessary, filter the solution to remove any particulate matter.[7]

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system like GC or LC.

-

Acquire the mass spectrum, ensuring to record the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

-

-

Data Reporting:

-

Report the m/z values of significant peaks, with their relative intensities in parentheses. The molecular ion (M⁺) should be identified. For this compound, the molecular ion would be expected at an m/z corresponding to its molecular weight (216.28).[8]

-

Biological Activity and Potential Signaling Pathways

This compound has been identified as a tumorigenic agent. Studies have shown that it is active as a tumor initiator on mouse skin and can induce lung and liver tumors in newborn mice.[9][10] The tumorigenic activity of PAHs is often linked to their metabolic activation into reactive intermediates that can bind to DNA and cause mutations.

The metabolic activation pathway for fluoranthenes generally involves oxidation by cytochrome P450 enzymes to form dihydrodiols.[11] For this compound, a key mutagenic metabolite has been identified as 4,5-dihydro-4,5-dihydroxy-2-methylfluoranthene.[11] This suggests a pathway where the parent compound is metabolized to a proximate mutagen.

References

- 1. This compound | C17H12 | CID 35702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. benchchem.com [benchchem.com]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. mmrc.caltech.edu [mmrc.caltech.edu]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. Experimental reporting [rsc.org]

- 9. Tumorigenic activity of fluoranthene, this compound and 3-methylfluoranthene in newborn CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluoranthene | C16H10 | CID 9154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Identification of the mutagenic metabolites of fluoranthene, this compound, and 3-methylfluoranthene - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Methylfluoranthene

Aimed at researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive overview of the primary synthetic pathways, precursor materials, and detailed experimental protocols for the synthesis of 2-methylfluoranthene.

Introduction

Fluoranthene (B47539) and its derivatives represent a significant class of polycyclic aromatic hydrocarbons (PAHs) that have garnered considerable interest in the fields of materials science and medicinal chemistry. This compound, in particular, is a compound of interest due to its biological activities and its utility as a molecular probe. This guide delineates the most effective synthetic routes to this compound, with a focus on precursor selection, reaction mechanisms, and practical laboratory procedures.

Core Synthesis Pathway: Tandem Suzuki-Miyaura Coupling and Intramolecular C-H Arylation

The premier and most adaptable method for synthesizing substituted fluoranthenes, including this compound, is a palladium-catalyzed tandem reaction. This one-pot process commences with a Suzuki-Miyaura cross-coupling, which is immediately followed by an intramolecular C-H arylation to construct the fluoranthene core. This synthetic strategy is noted for its high degree of functional group tolerance and regioselectivity.

The foundational precursors for the synthesis of this compound via this pathway are 1,8-dihalogenated naphthalene (most commonly 1,8-diiodonaphthalene) and (2-methylphenyl)boronic acid .

The reaction can be efficiently catalyzed using both homogeneous and heterogeneous palladium systems, offering flexibility in process design and considerations for sustainability.

Homogeneous Catalysis

A frequently utilized homogeneous catalytic system employs [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). This catalyst has demonstrated efficacy in producing a wide array of substituted fluoranthenes with good to excellent yields.[1]

Heterogeneous Catalysis

For a more environmentally conscious approach, a heterogeneous catalyst such as a reduced graphene oxide-supported copper-palladium (rGO-CuPd) nanocatalyst can be employed. A key advantage of this system is the ability to recover and reuse the catalyst, thereby improving the sustainability of the synthesis.[1]

Quantitative Data Summary

Although a specific yield for this compound using the tandem Suzuki-Miyaura/C-H arylation pathway is not explicitly documented in the surveyed literature, the successful synthesis of other ortho-substituted fluoranthenes using this method has been reported, suggesting the viability of this route.[1] The following table presents a summary of reaction conditions and reported yields for a range of substituted fluoranthenes prepared by this methodology, which can be used to estimate the expected yield for this compound.[1][2]

| Product | Precursors | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound (Estimated) | 1,8-Diiodonaphthalene (B175167), (2-Methylphenyl)boronic acid | Method A: Pd(dppf)Cl₂·CH₂Cl₂ | DMSO | 90 - 110 | 24 | 60-75 (estimated) |

| Fluoranthene-8-carbonitrile | 1,8-Diiodonaphthalene, 4-cyanophenylboronic acid | Method A: Pd(dppf)Cl₂·CH₂Cl₂ | DMSO | 90 | 24 | 75[2] |

| Fluoranthene-8-carboxamide | 1,8-Diiodonaphthalene, 4-carbamoylphenylboronic acid | Method A: Pd(dppf)Cl₂·CH₂Cl₂ | DMSO | 90 | 24 | 67[2] |

| 4-Fluorofluoranthene | 1,8-Diiodonaphthalene, 4-fluorophenylboronic acid | Method A: Pd(dppf)Cl₂·CH₂Cl₂ | DMSO | 90 | 24 | 71[1] |

| Azafluoranthene | 1,8-Diiodonaphthalene, 4-pyridylboronic acid | Method A: Pd(dppf)Cl₂·CH₂Cl₂ | DMSO | 110 | 24 | 64[2] |

| Fluoranthene-8-carbonitrile | 1,8-Diiodonaphthalene, 4-cyanophenylboronic acid | Method B: rGO-CuPd | DMSO/H₂O (10:1) | 120 | 24 | 68[2] |

| Fluoranthene-8-carboxamide | 1,8-Diiodonaphthalene, 4-carbamoylphenylboronic acid | Method B: rGO-CuPd | DMSO/H₂O (10:1) | 120 | 24 | 61[2] |

| 4-Fluorofluoranthene | 1,8-Diiodonaphthalene, 4-fluorophenylboronic acid | Method B: rGO-CuPd | DMSO/H₂O (10:1) | 120 | 24 | 62[1] |

| Azafluoranthene | 1,8-Diiodonaphthalene, 4-pyridylboronic acid | Method B: rGO-CuPd | DMSO/H₂O (10:1) | 120 | 24 | 42[2] |

Experimental Protocols

The subsequent protocols for the synthesis of this compound are adapted from established general procedures for the preparation of substituted fluoranthenes.[2]

Method A: Homogeneous Catalysis

Materials:

-

1,8-Diiodonaphthalene

-

(2-Methylphenyl)boronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (B109758) (Pd(dppf)Cl₂·CH₂Cl₂)

-

Potassium acetate (B1210297) (KOAc)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Nitrogen gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

Procedure:

-

In a 10 mL oven-dried Schlenk tube under a nitrogen atmosphere, combine 1,8-diiodonaphthalene (1.0 equiv., e.g., 100 mg, 0.26 mmol) and anhydrous DMSO (2 mL).

-

Purge the solution with a gentle stream of nitrogen gas for 5 minutes while stirring.

-

To the stirred solution, add (2-methylphenyl)boronic acid (1.1 equiv., e.g., 39 mg, 0.29 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv., e.g., 11 mg, 0.013 mmol), and KOAc (4.0 equiv., e.g., 100 mg, 1.02 mmol) in sequential order.

-

Seal the Schlenk tube and immerse the reaction mixture in a preheated oil bath at 90-110 °C for 24 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to ambient temperature.

-

Pour the mixture into water and perform an extraction with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography on silica (B1680970) gel to afford pure this compound.

Method B: Heterogeneous Catalysis

Materials:

-

1,8-Diiodonaphthalene

-

(2-Methylphenyl)boronic acid

-

Reduced graphene oxide-supported copper-palladium (rGO-CuPd) nanocatalyst

-

Sodium acetate trihydrate (NaOAc·3H₂O)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Standard laboratory glassware (e.g., Schlenk tube)

Procedure:

-

In a 10 mL Schlenk tube, suspend the rGO-CuPd nanocatalyst (e.g., 4.0 mg) in a 10:1 (v/v) mixture of DMSO and water (2 mL).

-

Disperse the catalyst thoroughly by sonicating the suspension for 30 minutes at room temperature.

-

With magnetic stirring, add 1,8-diiodonaphthalene (1.0 equiv., e.g., 50 mg, 0.13 mmol), (2-methylphenyl)boronic acid (1.1 equiv., e.g., 20 mg, 0.15 mmol), and NaOAc·3H₂O (5.0 equiv., e.g., 54 mg, 0.65 mmol) to the catalyst suspension.

-

Seal the Schlenk tube and heat the reaction mixture at 120 °C for 24 hours.

-

Monitor the reaction's progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the contents of the Schlenk tube to a centrifuge tube, rinsing with ethyl acetate.

-

Separate the heterogeneous catalyst by centrifugation.

-

Carefully decant the supernatant into a separatory funnel, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel to isolate this compound.

Visualizations

Synthesis Pathway Diagram

Caption: Tandem Suzuki-Miyaura/C-H Arylation Pathway.

Experimental Workflow: Homogeneous Catalysis

References

Toxicological Effects of 2-Methylfluoranthene Exposure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methylfluoranthene (2-MFA), a polycyclic aromatic hydrocarbon (PAH), is an environmental contaminant of significant toxicological concern. This technical guide provides a comprehensive overview of the current scientific understanding of the adverse effects associated with 2-MFA exposure. Key findings indicate that 2-MFA is a potent tumorigenic agent, primarily inducing lung and liver tumors in animal models. Its toxicity is intrinsically linked to its metabolic activation to reactive intermediates that form covalent DNA adducts, leading to genotoxicity. The aryl hydrocarbon receptor (AhR) signaling pathway plays a pivotal role in mediating these toxic effects by inducing the expression of metabolic enzymes. This guide summarizes key quantitative data, details essential experimental protocols for studying 2-MFA toxicity, and provides visual representations of the core biological pathways and experimental workflows.

Carcinogenicity and Tumorigenicity

This compound is recognized as a tumor initiator, particularly on mouse skin, and has demonstrated significant tumorigenic activity in newborn mouse bioassays.[1]

Quantitative Data on Tumorigenicity

A comparative bioassay in newborn CD-1 mice revealed the potent tumorigenic nature of 2-MFA. The following table summarizes the key findings from this study.[1]

| Animal Model | Compound | Dose (µmol) | Target Organ | Tumor Incidence (%) | Tumor Multiplicity (tumors per mouse) |

| Newborn CD-1 Mice | This compound | 17.3 | Lung | 65-96 | 3.04 - 3.94 |

| 3.46 | Lung | Not specified | Not specified | ||

| 17.3 | Liver (female) | Significant | Not specified | ||

| 17.3 | Liver (male) | Significant | Not specified | ||

| Fluoranthene (FA) | 17.3 | Lung | 65-96 | 1.12 - 2.45 | |

| 3-Methylfluoranthene | 17.3 | Lung | Not significant | Not specified |

Data from LaVoie et al., 1994[1]

Genotoxicity and Mutagenicity

The carcinogenic effects of 2-MFA are largely attributed to its genotoxic properties, stemming from the formation of DNA adducts by its reactive metabolites.

Metabolic Activation and DNA Adduct Formation

Like many PAHs, 2-MFA requires metabolic activation to exert its genotoxic effects. This process is primarily mediated by cytochrome P450 (CYP) enzymes. The key mutagenic metabolite of 2-MFA has been identified as 4,5-dihydro-4,5-dihydroxy-2-methylfluoranthene.[2] This metabolite can be further oxidized to a highly reactive diol epoxide, which can then covalently bind to DNA, forming bulky adducts. These adducts can disrupt DNA replication and transcription, leading to mutations and initiating the carcinogenic process.

While direct quantitative data on 2-MFA-DNA adduct levels in vivo are limited, studies on the related compound 2-nitrofluoranthene (B81861) have shown the formation of a C8-substituted deoxyguanosine adduct, N-(deoxyguanosin-8-yl)-2-aminofluoranthene, at levels of 3-10 pmol/mg of DNA in vitro, depending on the metabolic activation system used.[3]

Mutagenicity in Bacterial Assays

The metabolites of 2-MFA have been shown to be mutagenic in the Salmonella typhimurium TA100 strain, indicating its potential to cause base-pair substitution mutations.[2] This assay is a standard method for assessing the mutagenic potential of chemical compounds.

Key Signaling Pathway: Aryl Hydrocarbon Receptor (AhR)

The toxicological effects of many PAHs, including likely those of 2-MFA, are mediated through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[4]

Upon entering the cell, 2-MFA can bind to the cytosolic AhR complex, causing the dissociation of chaperone proteins. The ligand-receptor complex then translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to the increased transcription of a battery of enzymes, most notably cytochrome P450s (like CYP1A1 and CYP1B1). These enzymes are responsible for the metabolic activation of 2-MFA, thus initiating the cascade of toxic events.

Oxidative Stress

Experimental Protocols

Newborn Mouse Tumorigenicity Bioassay

This in vivo assay is crucial for assessing the carcinogenic potential of 2-MFA.

Protocol:

-

Animal Model: Newborn CD-1 mice (less than 24 hours old).

-

Test Substance Preparation: Dissolve 2-MFA in a suitable vehicle (e.g., dimethyl sulfoxide (B87167) (DMSO) or tricaprylin).

-

Dosing: Administer the test substance via intraperitoneal (i.p.) injection to the newborn mice. A typical study might include a vehicle control group, a positive control group (e.g., benzo[a]pyrene), and multiple dose groups of 2-MFA (e.g., 3.46 and 17.3 µmol/mouse).

-

Observation Period: House the mice under standard laboratory conditions for a period of one year.[1] Monitor the animals regularly for signs of toxicity.

-

Necropsy and Histopathology: At the end of the study, euthanize the mice and perform a complete necropsy. Carefully examine the lungs and liver for the presence of tumors. Record the number and size of all visible tumors.

-

Tissue Processing: Fix the lungs, liver, and any other tissues with gross lesions in 10% neutral buffered formalin. Process the tissues for histopathological examination by embedding in paraffin, sectioning, and staining with hematoxylin (B73222) and eosin (B541160) (H&E).

-

Data Analysis: Analyze the tumor incidence (percentage of animals with tumors) and tumor multiplicity (average number of tumors per animal) for each group. Use appropriate statistical methods to compare the treated groups with the control group.

References

- 1. Separation of 32P-postlabeled DNA adducts of polycyclic aromatic hydrocarbons and nitrated polycyclic aromatic hydrocarbons by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant enzyme activity and malondialdehyde levels can be modulated by Piper betle, tocotrienol rich fraction and Chlorella vulgaris in aging C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 6. researchgate.net [researchgate.net]

- 7. DNA adducts form in mouse lung and liver after oral naphthalene exposure - PMC [pmc.ncbi.nlm.nih.gov]

2-Methylfluoranthene: A Technical Examination of its Carcinogenicity and Mutagenicity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methylfluoranthene, a polycyclic aromatic hydrocarbon (PAH), has been identified as a compound of toxicological concern due to its demonstrated carcinogenic and mutagenic properties. This technical guide provides a comprehensive overview of the existing scientific data on the carcinogenicity and mutagenicity of this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and toxicological assessment. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the established metabolic activation pathway critical to its genotoxic effects.

Carcinogenicity of this compound

The carcinogenic potential of this compound has been primarily evaluated through in vivo bioassays, with the newborn mouse model being a key system for its assessment.

Quantitative Carcinogenicity Data

A significant study evaluated the tumorigenic activity of this compound in newborn CD-1 mice.[1] The compound was administered at two dose levels, 3.46 µmol and 17.3 µmol, and the bioassay was terminated when the mice reached one year of age.[1] The key findings from this study are summarized in the tables below.

Table 1: Lung Tumorigenicity of this compound in CD-1 Mice [1]

| Dose (µmol) | Sex | Lung Tumor Incidence (%) | Lung Tumor Multiplicity (tumors/mouse) |

| 17.3 | Male | 65 - 96 | 3.04 - 3.94 |

| 17.3 | Female | 65 - 96 | 3.04 - 3.94 |

Table 2: Liver Tumorigenicity of this compound in CD-1 Mice [1]

| Dose (µmol) | Sex | Liver Tumor Incidence (%) |

| 17.3 | Male | Significant |

| 17.3 | Female | Tumorigenic |

| 3.46 | Male | Significant |

| 3.46 | Female | Not reported as significant |

Note: The term "Significant" indicates a statistically significant increase in liver tumors compared to control groups as stated in the source, although specific percentages were not provided in the abstract.

These data indicate that this compound is a potent inducer of both lung and liver tumors in newborn mice, with a notable dose-dependent effect on liver tumorigenicity in female mice.[1]

Mutagenicity of this compound

The mutagenicity of this compound is attributed to its metabolic activation into reactive intermediates that can interact with DNA, leading to mutations.

Identification of Mutagenic Metabolites

In vitro studies using liver homogenates from Aroclor-pretreated rats have been instrumental in identifying the mutagenic metabolites of this compound.[2] The primary mutagenic metabolite was identified as 4,5-dihydro-4,5-dihydroxy-2-methylfluoranthene .[2] This finding suggests that the mechanism of mutagenicity involves the formation of dihydrodiol epoxides.

Quantitative Mutagenicity Data

The mutagenicity of the metabolites was assessed using the Salmonella typhimurium TA100 strain, a common indicator of base-pair substitution mutations.[2] While the specific reversion rates were not detailed in the available abstract, the study confirmed the potent mutagenicity of the identified dihydrodiol metabolite.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, based on standard toxicological testing protocols.

Newborn Mouse Carcinogenicity Bioassay

This protocol is a generalized representation of the methodology typically employed in newborn mouse tumorigenicity assays.

Experimental Workflow for Newborn Mouse Carcinogenicity Bioassay

-

Animal Model: Pregnant CD-1 mice are used, and their offspring are dosed within 24 hours of birth.

-

Test Substance Preparation: this compound is dissolved in a suitable vehicle, such as dimethyl sulfoxide (B87167) (DMSO).

-

Dosing: Newborn mice are administered the test substance via intraperitoneal injection. The total dose is typically divided into multiple injections over the first few days of life.

-

Observation: The animals are weaned at 3-4 weeks and observed for a period of up to one year. Their general health and body weight are monitored regularly.

-

Necropsy and Histopathology: At the end of the observation period, the mice are euthanized. A complete necropsy is performed, with special attention to the lungs and liver. These organs are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.

-

Data Analysis: The incidence and multiplicity of tumors in the lungs and liver are recorded and statistically compared between the treated and control groups.

Ames Test (Bacterial Reverse Mutation Assay)

This protocol describes the general procedure for the Ames test using Salmonella typhimurium TA100 with metabolic activation.

Experimental Workflow for the Ames Test

-

Bacterial Strain: An overnight culture of Salmonella typhimurium TA100, which is a strain that detects base-pair substitution mutagens, is prepared.

-

Metabolic Activation (S9 Mix): A liver homogenate (S9 fraction) from rats pre-treated with an enzyme inducer like Aroclor 1254 is prepared. This S9 fraction is combined with cofactors (e.g., NADP+, glucose-6-phosphate) to create the S9 mix, which provides the metabolic enzymes necessary to activate pro-mutagens.

-

Exposure: The test compound, the bacterial culture, and the S9 mix are combined in molten top agar. This mixture is then poured onto a minimal glucose agar plate.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: Only bacteria that have undergone a reverse mutation at the histidine operon can grow into visible colonies. The number of these revertant colonies is counted.

-

Data Analysis: The number of revertant colonies on the test plates is compared to the number on the negative (vehicle) control plates. A significant, dose-dependent increase in the number of revertants indicates a mutagenic response. Positive controls are also used to ensure the validity of the test.

Mechanism of Action: Metabolic Activation and DNA Adduct Formation

The carcinogenicity and mutagenicity of this compound are intrinsically linked to its metabolic activation into reactive electrophiles that can bind to DNA, forming DNA adducts. While specific downstream signaling pathways perturbed by this compound have not been extensively detailed in the scientific literature, the initial metabolic activation pathway is a critical and well-understood component of its mechanism of action.

Metabolic Activation Pathway of this compound

The proposed metabolic activation pathway for this compound, similar to other PAHs, involves a series of enzymatic reactions:

-

Epoxidation: Cytochrome P450 enzymes metabolize this compound to form an epoxide.

-

Hydration: Epoxide hydrolase converts the epoxide to a dihydrodiol, in this case, 4,5-dihydro-4,5-dihydroxy-2-methylfluoranthene, which has been identified as a proximate mutagen.[2]

-

Second Epoxidation: Cytochrome P450 enzymes further metabolize the dihydrodiol to form a highly reactive dihydrodiol epoxide, which is considered the ultimate carcinogen.

-

DNA Adduct Formation: This highly electrophilic dihydrodiol epoxide can then react with nucleophilic sites on DNA, forming covalent adducts. These adducts can disrupt the normal structure and function of DNA, leading to mutations during DNA replication if not properly repaired. The accumulation of such mutations in critical genes can initiate the process of carcinogenesis.

Conclusion

The available scientific evidence clearly indicates that this compound is a carcinogenic and mutagenic compound. Its carcinogenicity has been demonstrated in vivo, leading to the formation of lung and liver tumors in mice. The mutagenicity of this compound is a result of its metabolic activation to a reactive dihydrodiol epoxide that forms DNA adducts. While the precise downstream signaling pathways affected by this compound remain an area for further investigation, the understanding of its metabolic activation provides a solid foundation for assessing its toxicological risk. This technical guide serves as a consolidated resource for professionals in the fields of toxicology, pharmacology, and drug development, highlighting the key data and methodologies for the evaluation of this compound. Further research is warranted to fully elucidate the specific molecular signaling cascades that are disrupted by this compound and its metabolites, which would provide a more complete picture of its carcinogenic mechanism.

References

A Technical Guide to the Environmental Sources and Fate of 2-Methylfluoranthene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylfluoranthene, a member of the polycyclic aromatic hydrocarbon (PAH) family, is a persistent environmental contaminant originating primarily from the incomplete combustion of organic materials. This technical guide provides a comprehensive overview of the environmental sources, formation pathways, and ultimate fate of this compound. It details its distribution in various environmental compartments, including air, water, and soil, and explores its persistence, degradation mechanisms, and potential for bioaccumulation. This document also includes detailed experimental protocols for the analysis of this compound in environmental matrices and for studying its degradation, along with a summary of its toxicological profile and associated signaling pathways.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings. They are ubiquitous environmental pollutants, with many exhibiting carcinogenic and mutagenic properties. This compound is a methylated PAH that is frequently detected in environmental samples. Its presence is often associated with the combustion of fossil fuels and biomass.[1] Understanding the sources, environmental behavior, and fate of this compound is crucial for assessing its potential risks to human health and the environment.

Environmental Sources and Formation

This compound, like other PAHs, is not produced commercially but is formed during the incomplete combustion or pyrolysis of organic matter.[2] The primary sources of this compound in the environment are anthropogenic and include:

-

Fossil Fuel Combustion: Emissions from vehicle exhaust, industrial processes, and power generation are major contributors.

-

Biomass Burning: Forest fires and residential wood burning release significant amounts of this compound into the atmosphere.

-

Industrial Processes: Activities such as coal tar distillation, asphalt (B605645) production, and aluminum smelting are also notable sources.[2]

The formation of this compound occurs through pyrosynthesis at high temperatures, where smaller organic molecules combine to form more complex aromatic structures. The specific isomers of methylated PAHs formed can sometimes be used to identify the source of the contamination, with different combustion conditions favoring the formation of specific isomers.[1]

Environmental Distribution and Fate

Due to its semi-volatile nature, this compound is distributed across various environmental compartments.

3.1. Atmospheric Fate

In the atmosphere, this compound exists in both the gas phase and adsorbed to particulate matter.[3] Its partitioning between these two phases is dependent on factors such as temperature and the concentration of airborne particles. Atmospheric this compound can be transported over long distances before being removed from the atmosphere through wet and dry deposition.

3.2. Aquatic Fate

In aquatic environments, this compound has low water solubility and a high affinity for particulate matter and sediments. Consequently, it tends to accumulate in the sediment of rivers, lakes, and coastal areas. While in the water column, it can undergo photodegradation when exposed to sunlight.

3.3. Terrestrial Fate

In soil, this compound is relatively persistent, with its fate being primarily governed by microbial degradation and sorption to soil organic matter. Its strong adsorption to soil particles limits its mobility and leaching into groundwater. The half-life of fluoranthene (B47539) and its derivatives in soil can vary significantly depending on soil type, microbial activity, and other environmental conditions, ranging from weeks to months.[4][5]

Quantitative Data on Environmental Concentrations

The following tables summarize the reported concentrations of this compound in various environmental matrices. It is important to note that concentrations can vary widely depending on the proximity to emission sources and other site-specific factors.

Table 1: Concentration of this compound in Air

| Location Type | Concentration Range (ng/m³) | Reference |

| Urban | 0.09 - 20.8 | [3] |

| Rural/Remote | Not widely reported |

Table 2: Concentration of this compound in Water

| Water Body Type | Concentration Range (µg/L) | Reference |

| Industrial Wastewater | Data not readily available | |

| Surface Water | Generally low, often below detection limits |

Table 3: Concentration of this compound in Soil and Sediment

| Matrix | Location | Concentration Range | Reference |

| Soil | Urban/Industrial | 0.02 - 1.48 (ratio to Phenanthrene) | [1] |

| Sediment | River/Estuary | Trace amounts |

Environmental Fate Processes

5.1. Biodegradation

Microbial degradation is a key process in the removal of this compound from the environment. Various bacteria and fungi have been shown to degrade fluoranthene and its derivatives. The initial step in the bacterial degradation of fluoranthene often involves the action of dioxygenase enzymes, which introduce two hydroxyl groups into the aromatic ring system.[6][7][8] One of the well-studied pathways involves the cleavage of the aromatic ring by catechol 2,3-dioxygenase.[7]

5.2. Photodegradation

In the presence of sunlight, this compound can undergo photodegradation, particularly in the atmosphere and in surface waters. This process involves the absorption of UV radiation, leading to the formation of reactive intermediates that can be further transformed into simpler compounds.

5.3. Bioaccumulation

This compound has a moderate potential for bioaccumulation in aquatic organisms due to its lipophilic nature. The bioconcentration factor (BCF) for fluoranthene in fish has been reported to be in the range that is considered bioaccumulative, although it is also subject to metabolic transformation within the organism.[8]

Experimental Protocols

6.1. Analysis of this compound in Soil by GC-MS

This protocol describes the extraction and quantification of this compound from soil samples using Soxhlet extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS).

6.1.1. Materials and Reagents

-

Soxhlet extraction apparatus

-

Dichloromethane (DCM), pesticide residue grade

-

Anhydrous sodium sulfate (B86663), baked at 400°C for 4 hours

-

This compound analytical standard

-

Internal standard (e.g., deuterated PAH)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

HP-5MS capillary column (or equivalent)

6.1.2. Sample Preparation and Extraction

-

Air-dry the soil sample and sieve to remove large debris.

-

Weigh approximately 10 g of the homogenized soil sample into a cellulose (B213188) extraction thimble.

-

Spike the sample with a known amount of internal standard.

-

Add anhydrous sodium sulfate to the thimble to absorb any residual moisture.

-

Place the thimble in the Soxhlet extractor.

-

Add 200 mL of DCM to the round-bottom flask.

-

Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.[9]

-

After extraction, allow the extract to cool.

6.1.3. Extract Cleanup and Concentration

-

Pass the extract through a column containing anhydrous sodium sulfate to remove any remaining water.

-

Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

The extract is now ready for GC-MS analysis.

6.1.4. GC-MS Analysis

-

Injector Temperature: 280°C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp to 300°C at 6°C/minute

-

Hold at 300°C for 20 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

MS Transfer Line Temperature: 290°C

-

Ion Source Temperature: 230°C

-

MS Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor for this compound (C17H12, MW 216.28): Quantifier ion m/z 216, Qualifier ions m/z 215, 214.[10]

6.2. Biodegradation of this compound by Pseudomonas sp.

This protocol outlines a method for assessing the biodegradation of this compound by a bacterial culture.

6.2.1. Materials and Reagents

-

Pseudomonas sp. capable of degrading PAHs

-

Minimal Salts Medium (MSM)

-

This compound solution in a suitable solvent (e.g., acetone)

-

Shaking incubator

-

Sterile culture flasks

-

GC-MS for analysis

6.2.2. Experimental Procedure

-

Prepare a stock solution of this compound.

-

Inoculate a starter culture of Pseudomonas sp. in a nutrient-rich medium and grow overnight.

-

Harvest the bacterial cells by centrifugation and wash with sterile MSM to remove residual nutrient medium.

-

Resuspend the cells in MSM to a desired optical density (e.g., OD600 = 1.0).

-

In sterile flasks, add MSM and spike with this compound to the desired final concentration (e.g., 10 mg/L).

-

Inoculate the flasks with the washed Pseudomonas sp. culture.

-

Include control flasks:

-

A sterile control (MSM + this compound, no bacteria) to assess abiotic loss.

-

A killed control (autoclaved bacteria + MSM + this compound) to assess sorption to biomass.

-

-

Incubate the flasks in a shaking incubator at a suitable temperature (e.g., 30°C) in the dark.

-

Collect samples at regular time intervals (e.g., 0, 1, 3, 7, 14 days).

-

Extract the samples with an appropriate solvent (e.g., dichloromethane) and analyze the concentration of this compound by GC-MS as described in section 6.1.4.

6.3. Photodegradation of this compound

This protocol describes a method for studying the photodegradation of this compound in an aqueous solution.

6.3.1. Materials and Reagents

-

This compound solution in a water-miscible solvent (e.g., acetonitrile)

-

Quartz tubes

-

UV lamp (e.g., medium-pressure mercury lamp) with a specific wavelength output (e.g., 254 nm)

-

Magnetic stirrer

-

HPLC with UV or fluorescence detector

6.3.2. Experimental Procedure

-

Prepare an aqueous solution of this compound at a known concentration.

-

Transfer the solution to quartz tubes.

-

Place the tubes in a photoreactor equipped with a UV lamp and a cooling system to maintain a constant temperature.[11]

-

Irradiate the samples for specific time intervals (e.g., 0, 30, 60, 120, 240 minutes).

-

Include dark controls (tubes wrapped in aluminum foil) to account for any degradation not induced by light.

-

At each time point, withdraw a sample and analyze the concentration of this compound using HPLC.

Signaling Pathways and Toxicity

7.1. Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

Many of the toxic effects of PAHs, including this compound, are mediated through the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[12] Upon binding of a PAH ligand, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This leads to the induction of a battery of genes, most notably cytochrome P450 enzymes such as CYP1A1 and CYP1A2, which are involved in the metabolic activation of PAHs to more toxic and carcinogenic metabolites.[10]

Figure 1: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway.

7.2. Mutagenicity and Carcinogenicity

The metabolic activation of this compound can lead to the formation of reactive intermediates, such as diol epoxides, which can bind to DNA, forming DNA adducts. These adducts can lead to mutations and initiate the process of carcinogenesis. The mutagenicity of this compound and its metabolites can be assessed using the Ames test, a bacterial reverse mutation assay.[1] Studies have shown that certain metabolites of this compound are mutagenic in Salmonella typhimurium.[1]

Conclusion

This compound is a prevalent environmental contaminant originating from various combustion sources. Its persistence in soil and sediment, coupled with its potential for bioaccumulation and toxicity, highlights the need for continued monitoring and research. This guide has provided an in-depth overview of the current knowledge on the environmental sources and fate of this compound, along with detailed protocols for its analysis and degradation studies. Further research is warranted to fill existing data gaps, particularly regarding its concentrations in certain environmental media and the specific details of its degradation pathways under various environmental conditions. This will enable a more comprehensive risk assessment and the development of effective remediation strategies.

References

- 1. Identification of the mutagenic metabolites of fluoranthene, this compound, and 3-methylfluoranthene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substrate specificity of catechol 2,3-dioxygenase encoded by TOL plasmid pWW0 of Pseudomonas putida and its relationship to cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 4. Half-lives of PAHs and temporal microbiota changes in commonly used urban landscaping materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluoranthene | C16H10 | CID 9154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rivm.nl [rivm.nl]

- 9. researchwithrutgers.com [researchwithrutgers.com]

- 10. Aryl hydrocarbon receptor (AHR): “pioneer member” of the basic-helix/loop/helix per-Arnt-sim (bHLH/PAS) family of “sensors” of foreign and endogenous signals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

The Metabolism of 2-Methylfluoranthene in Biological Systems: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylfluoranthene, a polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant and a known carcinogen.[1] Its biological activity is intrinsically linked to its metabolic activation into reactive intermediates that can form DNA adducts, leading to mutations and initiating carcinogenesis. This technical guide provides a comprehensive overview of the current understanding of this compound metabolism in biological systems. It details the key metabolic pathways, the enzymes involved, and the resulting metabolites. This guide also presents detailed experimental protocols for studying its metabolism and summarizes available quantitative data to aid researchers in the fields of toxicology, pharmacology, and drug development.

Introduction

This compound is a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds, which are formed from the incomplete combustion of organic materials.[1] Human exposure to this compound occurs through various sources, including polluted air, contaminated food, and cigarette smoke.[1] Like many PAHs, the parent compound itself is not the ultimate carcinogen. Instead, it undergoes metabolic activation, primarily by cytochrome P450 (CYP) enzymes, to form highly reactive electrophilic metabolites.[2] These metabolites can covalently bind to cellular macromolecules, most notably DNA, to form DNA adducts.[3] If not repaired, these adducts can lead to mutations during DNA replication, a critical event in the initiation of cancer.[4]

This guide focuses on the intricate enzymatic processes that govern the biotransformation of this compound, from initial oxidation to subsequent conjugation and detoxification pathways. Understanding these metabolic routes is crucial for assessing the carcinogenic risk of this compound and for developing strategies to mitigate its harmful effects.

Metabolic Pathways

The metabolism of this compound proceeds through a series of enzymatic reactions, broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism: Bioactivation

The initial and rate-limiting step in the metabolic activation of this compound is the oxidation of the aromatic ring system, catalyzed by cytochrome P450 monooxygenases.[2] This process leads to the formation of various oxygenated metabolites, including dihydrodiols and phenols.

The most critical bioactivation pathway for this compound involves the formation of a bay-region dihydrodiol epoxide.[5] The key metabolite in this pathway is 4,5-dihydro-4,5-dihydroxy-2-methylfluoranthene .[5][6] This dihydrodiol is a proximate mutagen, meaning it can be further metabolized to the ultimate carcinogenic species.[5]

The proposed metabolic activation pathway is as follows:

-

Epoxidation: Cytochrome P450 enzymes, particularly isoforms from the CYP1A and CYP1B families, are implicated in the initial epoxidation of the 4,5-double bond of this compound.[2][7]

-

Hydration: The resulting epoxide is then hydrolyzed by epoxide hydrolase to form the trans-dihydrodiol, 4,5-dihydro-4,5-dihydroxy-2-methylfluoranthene.[5]

-

Second Epoxidation: This dihydrodiol can then undergo a second epoxidation by CYP enzymes to form a highly reactive diol epoxide. This diol epoxide is the ultimate carcinogen that can react with DNA.[1]

Phase II Metabolism: Detoxification

The hydroxylated metabolites of this compound, including the dihydrodiols, can undergo Phase II conjugation reactions. These reactions are generally considered detoxification pathways as they increase the water solubility of the metabolites, facilitating their excretion from the body.[8] The primary conjugation reactions for PAH metabolites are glucuronidation and sulfation.

-

Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the hydroxyl groups of the metabolites.[8] This process is a major pathway for the detoxification of phenolic and dihydrodiol metabolites of PAHs.[9]

-

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonyl group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of the metabolites.[10]

While these conjugation reactions are primarily for detoxification, in some cases, the resulting conjugates can be unstable and may act as transport forms of the reactive metabolites to target tissues.

Quantitative Data

Quantitative data on the metabolism of this compound is limited. However, studies on similar PAHs provide insights into the potential kinetic parameters. The metabolism of PAHs by CYP enzymes can be described by Michaelis-Menten kinetics.

| Parameter | Description | Typical Range for PAHs | Reference |

| Km (μM) | Michaelis constant, representing the substrate concentration at half-maximal velocity. A lower Km indicates a higher affinity of the enzyme for the substrate. | 0.1 - 10 | [7] |

| Vmax (nmol/min/mg protein) | Maximum velocity of the reaction at saturating substrate concentrations. | 0.1 - 5 | [7] |

| CLint (μL/min/mg protein) | Intrinsic clearance (Vmax/Km), a measure of the enzyme's catalytic efficiency. | 10 - 500 | [7] |

Note: The provided ranges are for various PAHs and may not be directly applicable to this compound. Specific kinetic studies on this compound are needed to determine its precise metabolic parameters.

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol describes a typical in vitro experiment to study the metabolism of this compound using pooled human liver microsomes.

Materials:

-

Pooled human liver microsomes

-

This compound

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (HPLC grade)

-

Internal standard (e.g., another PAH not present in the sample)

-

HPLC system with fluorescence detection

Procedure:

-

Prepare Incubation Mixtures: In a microcentrifuge tube, combine the following on ice:

-

Potassium phosphate buffer (to final volume)

-

Pooled human liver microsomes (e.g., 0.5 mg/mL final concentration)

-

This compound (dissolved in a suitable solvent like DMSO, final concentration typically in the low µM range)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to equilibrate.

-

Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

-

Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Centrifuge the mixture to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an HPLC vial for analysis.

-

HPLC Analysis: Separate the parent compound and its metabolites using a reverse-phase HPLC column (e.g., C18) with a suitable mobile phase gradient (e.g., acetonitrile/water). Detect the compounds using a fluorescence detector with appropriate excitation and emission wavelengths for this compound and its expected metabolites.[11]

Conclusion

The metabolism of this compound is a complex process initiated by cytochrome P450 enzymes, leading to the formation of mutagenic dihydrodiol epoxides that can damage DNA. While the primary bioactivation pathway is relatively well-understood, further research is needed to quantify the kinetic parameters of the enzymes involved, particularly the specific human CYP isoforms, and to fully elucidate the role of Phase II conjugation pathways in the detoxification and potential transport of its metabolites. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate the metabolism of this important environmental carcinogen and to better assess its risk to human health.

References

- 1. Characterization of DNA adducts derived from syn-benzo[ghi]fluoranthene-3,4-dihydrodiol-5,5a-epoxide and comparative DNA binding studies with structurally-related anti-diolepoxides of benzo[ghi]fluoranthene and benzo[c]phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Formation of stable adducts and absence of depurinating DNA adducts in cells and DNA treated with the potent carcinogen dibenzo[a,l]pyrene or its diol epoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of the mutagenic metabolites of fluoranthene, this compound, and 3-methylfluoranthene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA adduct formation by polycyclic aromatic hydrocarbon dihydrodiol epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of CYP1A1 and CYP1B1 by benzo(k)fluoranthene and benzo(a)pyrene in T-47D human breast cancer cells: roles of PAH interactions and PAH metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential induction of UDP glucuronosyltransferase activities towards various substrates after polycyclic aromatic hydrocarbon administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. hplc.eu [hplc.eu]

2-Methylfluoranthene (CAS No. 33543-31-6): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest in environmental science and toxicology due to its presence as an environmental pollutant. As a derivative of fluoranthene (B47539), its biological activities, metabolic pathways, and potential for carcinogenesis are subjects of ongoing research. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, synthesis methodologies, spectroscopic data, biological activities, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₁₇H₁₂.[1][2] Its structure consists of a fluoranthene backbone with a methyl group substitution.

| Property | Value | Reference |

| CAS Number | 33543-31-6 | [2] |

| Molecular Formula | C₁₇H₁₂ | [1][2] |

| Molecular Weight | 216.28 g/mol | [1] |

| IUPAC Name | This compound | [3] |

| Melting Point | 79 - 81 °C | |

| Appearance | Not specified, likely a solid | |

| Solubility | Low aqueous solubility (typical for PAHs) |

Synthesis

General Experimental Protocol for Synthesis of Fluoranthene Derivatives

This protocol describes a homogeneous catalysis method that can be adapted for the synthesis of this compound by using an appropriately substituted arylboronic acid.

Materials:

-

Arylboronic acid (e.g., 4-methylphenylboronic acid for the synthesis of a methyl-substituted fluoranthene)

-

Pd(dppf)Cl₂·CH₂Cl₂ (Palladium catalyst)

-

Potassium acetate (B1210297) (KOAc)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Nitrogen gas

-

Standard laboratory glassware (Schlenk tube, etc.)

-

Magnetic stirrer and heating plate

Procedure: [4]

-

An oven-dried 10 mL Schlenk tube is charged with 1,8-diiodonaphthalene (1.0 equiv) and anhydrous DMSO under a nitrogen atmosphere.

-

Nitrogen gas is bubbled through the solution for 5 minutes with gentle stirring.

-

The arylboronic acid (1.1 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv), and KOAc (4 equiv) are added sequentially to the solution.

-

The Schlenk tube is sealed, and the reaction mixture is stirred at 90-110 °C for 24 hours.

-

After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and washed with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired fluoranthene derivative.

Caption: Metabolic activation pathway of this compound.

Experimental Protocols & Workflows

Analysis of this compound in Environmental Samples

The analysis of this compound in environmental matrices typically involves extraction followed by chromatographic separation and detection. High-performance liquid chromatography (HPLC) with fluorescence or mass spectrometric detection is a common and sensitive method.

General HPLC Workflow:

-

Sample Preparation:

-

Solid Samples (e.g., soil, sediment): Soxhlet extraction or pressurized liquid extraction with a suitable organic solvent (e.g., dichloromethane, acetone/hexane mixture).

-

Liquid Samples (e.g., water): Liquid-liquid extraction or solid-phase extraction (SPE) to concentrate the analyte.

-

-

Extract Cleanup: Removal of interfering compounds using techniques like silica gel chromatography or gel permeation chromatography.

-

HPLC Analysis:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: Fluorescence detection (FLD) is highly sensitive and selective for PAHs. Mass spectrometry (MS) provides definitive identification.

-

-

Quantification: Use of an internal or external standard calibration curve.

Experimental Workflow for HPLC Analysis

Caption: General workflow for the analysis of this compound by HPLC.

Applications in Research and Drug Development

Currently, there are no direct applications of this compound in drug development. Its primary relevance to this field is as a model compound for studying the mechanisms of PAH-induced carcinogenesis and for developing analytical methods to detect and quantify these compounds in biological and environmental samples. Understanding the metabolic activation of this compound and its interaction with cellular targets can provide insights into the development of preventative strategies and potential therapeutic interventions for cancers caused by environmental carcinogens.

Conclusion

This compound is a polycyclic aromatic hydrocarbon of significant interest in toxicology and environmental science. While its carcinogenic potential in humans remains unclassified, studies in animal models indicate its tumorigenic activity. The metabolic activation of this compound to reactive diol epoxides is a critical step in its mechanism of action. Further research is needed to fully elucidate its biological effects and to develop more comprehensive spectroscopic data for its unambiguous identification and quantification. The methodologies and information presented in this guide provide a solid foundation for researchers and professionals working with this and related compounds.

References

- 1. rsc.org [rsc.org]

- 2. Fluoranthene, 2-methyl- [webbook.nist.gov]

- 3. This compound | C17H12 | CID 35702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Fluoranthene Derivatives via Tandem Suzuki–Miyaura and Intramolecular C–H Arylation Reactions under Both Homogeneous and Heterogeneous Catalytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 2-Methylfluoranthene

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methylfluoranthene

This guide provides a comprehensive overview of the core , tailored for researchers, scientists, and drug development professionals. It includes a summary of quantitative data, detailed experimental protocols, and logical diagrams to illustrate key processes.

Core Properties of this compound

This compound is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₇H₁₂[1][2][3][4]. It is a member of the naphthalenes class of compounds[1]. The structure consists of a naphthalene (B1677914) and a benzene (B151609) unit fused by a five-membered ring, with a methyl group substitution.

Physical and Chemical Data Summary

The following table summarizes the key quantitative .

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Registry Number | 33543-31-6 | [1][2][3][5] |

| Molecular Formula | C₁₇H₁₂ | [1][2][3][4] |

| Molecular Weight | 216.28 g/mol | [1][4][6] |

| Appearance | Ill-defined needles (from methanol) | [7] |

| Melting Point | 95 °C | [7] |

| Boiling Point | 279 °C | [7] |

| Density | 1.189 g/cm³ | [7] |

| Water Solubility | 3.9 mg/L at 25 °C | [7] |

| Vapor Pressure | 0.29 Pa at 25 °C | [7] |

| Log K_ow_ (Octanol-Water) | 3.92 | [7] |

| Henry's Law Constant | 18.5 Pa m³/mol at 25 °C | [7] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for research and development. The following sections outline established protocols.

Synthesis of Fluoranthene (B47539) Derivatives

A general method for synthesizing fluoranthene derivatives involves a tandem Suzuki–Miyaura and intramolecular C–H arylation reaction. Both homogeneous and heterogeneous catalytic conditions can be employed[8].

Method A: Homogeneous Catalysis [8]

-

An oven-dried 10 mL Schlenk tube is charged with 1,8-diiodonaphthalene (B175167) (1.0 equiv) and DMSO (2 mL) under a nitrogen atmosphere.

-

Nitrogen gas is bubbled through the solution for 5 minutes with gentle stirring.

-

Arylboronic acid or pinacol (B44631) ester (1.1 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv), and KOAc (4 equiv) are added sequentially.

-

The Schlenk tube is sealed, and the reaction mixture is stirred at 90 or 110 °C for 24 hours.

-

After cooling, the reaction mixture is processed by washing with brine, drying over Na₂SO₄, filtering, and concentrating in vacuo.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel.

Method B: Heterogeneous Catalysis [8]

-

A 10 mL Schlenk tube is charged with a reduced graphene oxide-supported CuPd nanocatalyst (rGO-CuPd) and a DMSO/H₂O mixture (10:1). The suspension is sonicated for 30 minutes.

-

1,8-Diiodonaphthalene (1.0 equiv), arylboronic acid or pinacol ester (1.1 equiv), and NaOAc·3H₂O (5 equiv) are added sequentially.

-

The Schlenk tube is sealed, and the reaction mixture is stirred at 120 °C for 24 hours.

-

The reaction progress is monitored by TLC.

-

After cooling, the mixture is transferred to a centrifuge tube, and the catalyst is precipitated by centrifugation.

-

The organic layer is separated, washed with brine, dried over Na₂SO₄, filtered, and concentrated.

-

The final product is purified by flash column chromatography.

Analytical Methods for Detection and Quantification

The analysis of this compound, typically as part of a mixture of PAHs, is commonly performed using chromatographic techniques coupled with mass spectrometry[9][10].

Gas Chromatography-Mass Spectrometry (GC/MS) Protocol

-

Sample Preparation:

-

Extraction: PAHs are extracted from the sample matrix (e.g., water, soil, biological tissue) using methods like Soxhlet extraction, sonication, or solid-phase extraction (SPE) with solvents such as dichloromethane (B109758) or cyclohexane[10][11].

-

Cleanup: The extract is purified to remove interfering substances. This can be achieved using techniques like column chromatography with adsorbents such as Florisil[10].

-

-

GC/MS Analysis:

-

Injection: The cleaned extract is injected into a gas chromatograph, often using a splitless injection mode to enhance sensitivity[11].

-

Separation: The components of the mixture are separated on a high-resolution fused silica capillary column[9][11].

-

Detection: The separated compounds are introduced into a mass spectrometer. Electron-impact ionization is commonly used, with an electron energy of 70 eV[9]. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to increase sensitivity and selectivity for target analytes[11].

-

-

Identification and Quantification:

-

Identification: this compound is identified by comparing its mass spectrum and retention time to those of a certified reference standard analyzed under the same conditions[11].

-

Quantification: The concentration of the analyte is determined by comparing its response to that of an internal standard and constructing a calibration curve from standards of known concentrations[11].

-

Spectral Information

Spectroscopic data is essential for the structural elucidation and identification of this compound.

-

Mass Spectrometry (MS): Electron ionization mass spectral data for this compound are available through the NIST Mass Spectrometry Data Center. The mass spectrum shows a top peak at an m/z of 216[1][2].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectral data have been reported and are critical for confirming the specific isomeric structure and position of the methyl group[7][9].

-

Other Spectroscopic Data: Ultraviolet (UV)/visible (VIS), infrared (IR), and fluorescence spectral data have also been reported[7].

Visualizations

The following diagrams illustrate the general workflow for the synthesis and analysis of fluoranthene derivatives.

Caption: General workflow for the synthesis of fluoranthene derivatives.

References

- 1. This compound | C17H12 | CID 35702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluoranthene, 2-methyl- [webbook.nist.gov]

- 3. Fluoranthene, 2-methyl- [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 33543-31-6 [chemicalbook.com]

- 6. Fluoranthene, 2-methyl- (CAS 33543-31-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. APPENDIX: Chemical and Physical Data for Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons - Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Synthesis of Fluoranthene Derivatives via Tandem Suzuki–Miyaura and Intramolecular C–H Arylation Reactions under Both Homogeneous and Heterogeneous Catalytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. future4200.com [future4200.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

The Biological Landscape of 2-Methylfluoranthene and its Derivatives: A Field in Need of Exploration

A comprehensive review of existing scientific literature reveals a significant knowledge gap concerning the broad biological activities of 2-methylfluoranthene derivatives. While the parent compound, this compound, has been characterized to some extent, primarily for its toxicological properties, a systematic exploration of the therapeutic potential of its derivatives remains a largely uncharted area of research. This technical guide summarizes the current understanding of this compound and highlights the pressing need for further investigation into its chemical offspring.

Carcinogenic and Mutagenic Profile of this compound

This compound, a polycyclic aromatic hydrocarbon (PAH), is recognized as a procarcinogen and a mutagen. Early studies have established its capacity to act as a tumor initiator on mouse skin and to induce lung and liver tumors in newborn mice.

Table 1: Tumorigenic Activity of this compound in Newborn CD-1 Mice

| Compound | Dose (µmol) | Target Organ | Tumor Incidence (%) | Tumor Multiplicity (tumors per mouse) |

| This compound | 17.3 | Lung | 65-96 | 3.04-3.94 |

| 17.3 | Liver (male) | Significant | - | |

| 17.3 | Liver (female) | Tumorigenic | - |

The mutagenicity of this compound is attributed to its metabolic activation. The metabolite 4,5-dihydro-4,5-dihydroxy-2-methylfluoranthene has been identified as a proximate mutagen, capable of inducing mutations in bacterial assays.

Unexplored Biological Activities of this compound Derivatives

Despite the established toxicological profile of the parent compound, there is a stark absence of research into the potential therapeutic activities of this compound derivatives. Extensive searches of scientific databases for anticancer, antimicrobial, and anti-inflammatory activities of synthesized or isolated derivatives of this compound have yielded no significant results. This indicates a critical gap in the exploration of the chemical space around the this compound scaffold for drug discovery purposes.

Methodologies for Future Investigation

To unlock the potential of this compound derivatives, a systematic approach to their synthesis and biological evaluation is required. The following experimental protocols provide a framework for future research in this area.

Synthesis of this compound Derivatives

A general workflow for the synthesis of novel this compound derivatives would involve the chemical modification of the this compound core.

Caption: General workflow for the synthesis of this compound derivatives.

In Vitro Cytotoxicity Assay

The initial screening of novel derivatives for anticancer activity would involve assessing their cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common and reliable method for this purpose.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound that inhibits 50% of cell growth.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing

To evaluate the antimicrobial potential of the derivatives, their minimum inhibitory concentrations (MIC) against a panel of pathogenic bacteria and fungi should be determined using methods like the broth microdilution assay.

Experimental Protocol: Broth Microdilution Assay

-

Inoculum Preparation: Prepare a standardized suspension of the microbial strain.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Anti-inflammatory Activity Assay

The ability of the derivatives to suppress inflammatory responses can be assessed by measuring their effect on the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Production Assay

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of the derivatives for 1 hour.

-